molecular formula C12H15N3 B12889109 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline CAS No. 303009-19-0

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B12889109
CAS No.: 303009-19-0
M. Wt: 201.27 g/mol
InChI Key: LAVBGRFHIWCGIQ-UHFFFAOYSA-N
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Description

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring substituted with an ethyl and a methyl group, and an aniline moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 5-ethyl-3-methyl-1H-pyrazole with aniline under specific conditions. One common method includes:

    Starting Materials: 5-Ethyl-3-methyl-1H-pyrazole and aniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).

    Procedure: The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing uniform heating.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Agrochemistry: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1H-pyrazol-4-yl)aniline
  • 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)aniline
  • 4-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)aniline

Uniqueness

4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

303009-19-0

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(5-ethyl-3-methylpyrazol-1-yl)aniline

InChI

InChI=1S/C12H15N3/c1-3-11-8-9(2)14-15(11)12-6-4-10(13)5-7-12/h4-8H,3,13H2,1-2H3

InChI Key

LAVBGRFHIWCGIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C2=CC=C(C=C2)N)C

Origin of Product

United States

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